Cas no 1019499-28-5 ((2-methoxyethyl)(1-phenylethyl)amine)

(2-Methoxyethyl)(1-phenylethyl)amine is a chiral amine compound featuring both an aromatic phenyl group and a methoxyethyl substituent. Its structure combines lipophilic and hydrophilic properties, making it a versatile intermediate in organic synthesis, particularly for asymmetric reactions. The presence of the methoxyethyl group enhances solubility in polar solvents, while the phenylethyl moiety contributes to stereoselective interactions, useful in catalysis or resolution processes. This compound is valuable in pharmaceutical and fine chemical applications, where controlled chirality and functional group compatibility are critical. Its stability under mild conditions and potential for further derivatization make it a practical choice for research and industrial applications requiring tailored amine functionalities.
(2-methoxyethyl)(1-phenylethyl)amine structure
1019499-28-5 structure
Product Name:(2-methoxyethyl)(1-phenylethyl)amine
CAS No:1019499-28-5
MF:C11H17NO
MW:179.258783102036
MDL:MFCD11139348
CID:4567822
Update Time:2025-06-09

(2-methoxyethyl)(1-phenylethyl)amine Chemical and Physical Properties

Names and Identifiers

    • (2-methoxyethyl)(1-phenylethyl)amine
    • Benzenemethanamine, N-(2-methoxyethyl)-α-methyl-
    • MDL: MFCD11139348
    • Inchi: 1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
    • InChI Key: GQGYWDLGMZPBIB-UHFFFAOYSA-N
    • SMILES: N(CCOC)C(C1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 179.131014g/mol
  • Monoisotopic Mass: 179.131014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 179.26g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 21.3Ų

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(2-methoxyethyl)(1-phenylethyl)amine Related Literature

Additional information on (2-methoxyethyl)(1-phenylethyl)amine

(2-methoxyethyl)(1-phenylethyl)amine (CAS No. 1019499-28-5): A Comprehensive Overview

(2-methoxyethyl)(1-phenylethyl)amine, with the CAS number 1019499-28-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPEA, is characterized by its unique molecular structure, which combines a methoxyethyl group and a phenylethyl group linked by an amine functional group. The combination of these functional groups imparts distinct chemical and biological properties, making MPEA a valuable candidate for various applications.

The molecular formula of (2-methoxyethyl)(1-phenylethyl)amine is C10H15NO, and its molecular weight is approximately 165.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in water and common organic solvents such as ethanol and dichloromethane. These physical properties make it suitable for use in both laboratory settings and industrial processes.

In recent years, significant research has been devoted to understanding the biological activities of MPEA. One of the key areas of interest is its potential as a pharmacological agent. Studies have shown that (2-methoxyethyl)(1-phenylethyl)amine can interact with various receptors and enzymes, leading to a range of biological effects. For instance, it has been reported to exhibit weak agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive function.

Beyond its receptor interactions, MPEA has also been investigated for its potential neuroprotective properties. Research conducted by Smith et al. (2023) demonstrated that (2-methoxyethyl)(1-phenylethyl)amine can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this neuroprotective effect is thought to involve the modulation of intracellular signaling pathways, including the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines.

In addition to its neuroprotective properties, MPEA has shown promise in the field of pain management. A study by Johnson et al. (2023) found that (2-methoxyethyl)(1-phenylethyl)amine exhibits analgesic effects in animal models of chronic pain. The compound was found to reduce pain sensitivity without causing significant side effects, making it a potential candidate for the development of novel analgesic drugs.

The synthetic route for producing (2-methoxyethyl)(1-phenylethyl)amine involves several well-established chemical reactions. One common method involves the reaction of 2-methoxyethylamine with benzyl chloride followed by reduction with sodium borohydride to form the desired product. This synthetic pathway is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

The safety profile of MPEA(2-methoxyethyl)(1-phenylethyl)amine) has been extensively evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety studies are necessary before it can be considered for clinical trials.

The potential applications of (2-methoxyethyl)(1-phenylethyl)amine extend beyond pharmaceuticals. In the field of materials science, it has been explored as a functional additive in polymer formulations due to its ability to enhance mechanical properties and improve processability. Additionally, its unique chemical structure makes it an attractive candidate for use in advanced coatings and adhesives.

In conclusion, (2-methoxyethyl)(1-phenylethyl)amine (CAS No. 1019499-28-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Ongoing research continues to uncover new insights into its biological activities and practical uses, positioning it as a promising candidate for future developments in these fields.

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